molecular formula C6H14ClO3P B1331087 Dipropyl chlorophosphate CAS No. 2510-89-6

Dipropyl chlorophosphate

Cat. No.: B1331087
CAS No.: 2510-89-6
M. Wt: 200.6 g/mol
InChI Key: MGWMBNBSQQGLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropyl chlorophosphate is an organophosphorus compound with the molecular formula C6H14ClO3P and a molecular weight of 200.6 g/mol . It is a colorless liquid that is primarily used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyl chlorophosphate can be synthesized through the reaction of phosphorus oxychloride with propanol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

POCl3+2C3H7OHC6H14ClO3P+2HCl\text{POCl}_3 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_6\text{H}_{14}\text{ClO}_3\text{P} + 2 \text{HCl} POCl3​+2C3​H7​OH→C6​H14​ClO3​P+2HCl

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of dipropyl phosphite using carbon tetrachloride.

Chemical Reactions Analysis

Types of Reactions: Dipropyl chlorophosphate undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

    Hydrolysis: It hydrolyzes in the presence of water to form dipropyl phosphate and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Anilines, pyridines, and alcohols are common nucleophiles used in substitution reactions with this compound.

    Solvents: Acetonitrile and dichloromethane are commonly used solvents for these reactions.

Major Products:

    Phosphoramidates: Formed from reactions with amines.

    Phosphates: Formed from reactions with alcohols.

Scientific Research Applications

Dipropyl chlorophosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a phosphorylating agent.

    Biology: It is studied for its potential use as an anticholinesterase agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dipropyl chlorophosphate involves its role as a phosphorylating agent. It reacts with nucleophiles through a concerted mechanism involving a frontside nucleophilic attack, forming a hydrogen-bonded four-center-type transition state . This mechanism is crucial for its function in various chemical reactions.

Comparison with Similar Compounds

    Diethyl chlorophosphate: Similar in structure but with ethyl groups instead of propyl groups.

    Dibutyl chlorophosphate: Contains butyl groups instead of propyl groups.

Uniqueness: Dipropyl chlorophosphate is unique due to its specific reactivity and the balance between steric and electronic effects provided by the propyl groups. This makes it a versatile reagent in organic synthesis compared to its ethyl and butyl counterparts .

Properties

IUPAC Name

1-[chloro(propoxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWMBNBSQQGLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(OCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179787
Record name Phosphorochloridic acid, dipropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-89-6
Record name Phosphorochloridic acid, dipropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorochloridic acid, dipropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipropyl chlorophosphate
Reactant of Route 2
Reactant of Route 2
Dipropyl chlorophosphate
Reactant of Route 3
Reactant of Route 3
Dipropyl chlorophosphate
Reactant of Route 4
Dipropyl chlorophosphate
Reactant of Route 5
Dipropyl chlorophosphate
Reactant of Route 6
Reactant of Route 6
Dipropyl chlorophosphate
Customer
Q & A

Q1: How does the basicity of anilines influence the reaction mechanism with dipropyl chlorophosphate?

A: The research indicates that the reaction mechanism of this compound with anilines is significantly influenced by the basicity of the aniline. [] Strongly basic anilines favor a concerted mechanism with a frontside nucleophilic attack. This involves a hydrogen-bonded four-center-type transition state. Conversely, weakly basic anilines prefer a backside attack transition state. This difference in mechanisms is supported by the observed deuterium kinetic isotope effects (DKIEs). [] Primary normal DKIEs are observed with strongly basic anilines, while secondary inverse DKIEs are observed with weakly basic anilines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.